(3Z)-3-[(3,5-dichlorophenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-3-[(3,5-DICHLOROPHENYL)IMINO]-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, an imino group, a piperidinylmethyl group, and a dihydroindolone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(3,5-DICHLOROPHENYL)IMINO]-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dichlorophenyl Imino Intermediate: This step involves the reaction of 3,5-dichloroaniline with an appropriate aldehyde or ketone under acidic or basic conditions to form the imino intermediate.
Cyclization to Form the Dihydroindolone Core: The imino intermediate is then subjected to cyclization reactions, often involving the use of strong acids or bases, to form the dihydroindolone core.
Introduction of the Piperidinylmethyl Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(3,5-DICHLOROPHENYL)IMINO]-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and piperidinylmethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely, from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
(3Z)-3-[(3,5-DICHLOROPHENYL)IMINO]-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (3Z)-3-[(3,5-DICHLOROPHENYL)IMINO]-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-[(3,5-DICHLOROPHENYL)IMINO]-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE: shares similarities with other indolone derivatives and compounds containing dichlorophenyl and piperidinyl groups.
Organochlorine Compounds: These include compounds like trichloroethylene and tetrachloroethylene, which also contain chlorine atoms and have diverse applications.
Uniqueness
The uniqueness of (3Z)-3-[(3,5-DICHLOROPHENYL)IMINO]-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H19Cl2N3O |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)imino-1-(piperidin-1-ylmethyl)indol-2-one |
InChI |
InChI=1S/C20H19Cl2N3O/c21-14-10-15(22)12-16(11-14)23-19-17-6-2-3-7-18(17)25(20(19)26)13-24-8-4-1-5-9-24/h2-3,6-7,10-12H,1,4-5,8-9,13H2 |
InChI Key |
DUPNLDISSGFARS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC(=CC(=C4)Cl)Cl)C2=O |
Origin of Product |
United States |
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